6-Thiofucose Pentaacetate
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Overview
Description
6-Thiofucose Pentaacetate is a chemically modified sugar derivative, specifically a thiofucose analogue This compound is notable for its potential applications in biochemical and medicinal research, particularly in the field of antibody-drug conjugates (ADCs)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiofucose Pentaacetate typically involves the acetylation of 6-thiofucose. The process begins with the preparation of 6-thiofucose, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of carbohydrate acetylation and thio-sugar synthesis can be applied. These methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Thiofucose Pentaacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or dithiothreitol (DTT) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiofucose derivatives depending on the nucleophile used.
Scientific Research Applications
6-Thiofucose Pentaacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Incorporated into glycoproteins and glycolipids to study their biological functions.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Employed in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Thiofucose Pentaacetate involves its incorporation into glycoproteins and glycolipids through metabolic pathways. The sulfur atom in the thiofucose analogue allows for unique interactions with enzymes and other biomolecules, facilitating the formation of stable conjugates. These conjugates can then be used for targeted drug delivery or as probes for studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Thioglucose Pentaacetate: Another thio-sugar analogue with similar chemical properties.
6-Thiomannose Pentaacetate: A thio-sugar derivative used in similar applications.
6-Thiogalactose Pentaacetate: Another analogue with comparable reactivity and applications.
Uniqueness
6-Thiofucose Pentaacetate is unique due to its specific incorporation into fucosylated glycans, which are important in various biological processes. Its ability to form stable conjugates with antibodies makes it particularly valuable in the development of ADCs, offering advantages in terms of stability and specificity compared to other thio-sugar analogues .
Properties
Molecular Formula |
C16H22O10S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-13-12(6-27-11(5)21)26-16(25-10(4)20)15(24-9(3)19)14(13)23-8(2)18/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m0/s1 |
InChI Key |
BTEKCGJCPLXBRE-JSKHOMAGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CSC(=O)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CSC(=O)C |
Origin of Product |
United States |
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